molecular formula C23H30N4O5 B12405192 Tgf|A1-IN-3

Tgf|A1-IN-3

Cat. No.: B12405192
M. Wt: 442.5 g/mol
InChI Key: BIJZSBWAQJBCDA-HKOYGPOVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Tgf|A1-IN-3 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Tgf|A1-IN-3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles and electrophiles: Such as halides, amines, and acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Tgf|A1-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

Tgf|A1-IN-3 exerts its effects by inhibiting the TGF-β signaling pathway. This pathway is crucial for regulating cell growth, differentiation, and extracellular matrix production. The compound binds to TGF-β receptors, preventing the activation of downstream signaling molecules such as Smad2/3. This inhibition leads to reduced fibroblast activation and proliferation, making it a promising candidate for treating fibrotic diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tgf|A1-IN-3 is unique due to its specific structure and high potency in inhibiting fibroblast activation and proliferation. Its effectiveness in targeting the TGF-β signaling pathway makes it a valuable compound for research and potential therapeutic applications.

Conclusion

This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit the TGF-β signaling pathway and reduce fibroblast activation makes it a valuable tool in the study and treatment of fibrotic diseases and cancer. Further research and development are needed to fully explore its potential and optimize its use in various applications.

Properties

Molecular Formula

C23H30N4O5

Molecular Weight

442.5 g/mol

IUPAC Name

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-4-(6-piperidin-1-ylhexoxy)benzamide

InChI

InChI=1S/C23H30N4O5/c28-23(25-24-18-21-12-13-22(32-21)27(29)30)19-8-10-20(11-9-19)31-17-7-2-1-4-14-26-15-5-3-6-16-26/h8-13,18H,1-7,14-17H2,(H,25,28)/b24-18+

InChI Key

BIJZSBWAQJBCDA-HKOYGPOVSA-N

Isomeric SMILES

C1CCN(CC1)CCCCCCOC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)CCCCCCOC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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